Kadsuracoccinic acid A

Descripción general

Descripción

Kadsuracoccinic acid A is a triterpenoid compound isolated from the roots of the medicinal plant Kadsura coccinea. This plant belongs to the Schisandraceae family and is known for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antioxidant properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Kadsuracoccinic acid A can be synthesized through the extraction of Kadsura coccinea roots. The extraction process involves the use of organic solvents such as methanol or ethanol to isolate the triterpenoids. The crude extract is then subjected to chromatographic techniques, including high-performance liquid chromatography (HPLC) and column chromatography, to purify the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Kadsura coccinea roots. The process includes drying and grinding the roots, followed by solvent extraction and purification using advanced chromatographic methods. The purified compound is then crystallized to obtain this compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Kadsuracoccinic acid A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions involve reagents like halogens or alkylating agents under specific conditions

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced biological activities. These derivatives are studied for their potential therapeutic applications .

Aplicaciones Científicas De Investigación

Chemical Properties and Isolation

Kadsuracoccinic acid A is one of several triterpene acids isolated from the stems of Kadsura coccinea. Recent studies have identified multiple new compounds within this group, contributing to a growing understanding of their structural diversity and biological significance . The compound exhibits notable structural features typical of lanostane-type triterpenoids, which are recognized for their therapeutic potential.

Biological Activities

1. Antioxidant Activity

This compound demonstrates significant antioxidant properties. Research indicates that extracts from Kadsura coccinea fruit exhibit higher antioxidant activities compared to common commercial antioxidants. The major phenolic acids present in the fruit, including gallic acid, have been shown to possess strong free radical scavenging capabilities . The antioxidant activity is measured using assays such as DPPH radical scavenging and ferric ion reducing antioxidant power (FRAP), which highlight the compound's potential in combating oxidative stress-related diseases .

2. Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit inflammatory cytokines such as IL-6 and TNF-α in macrophage models. Compounds derived from Kadsura coccinea have shown IC50 values indicating effective suppression of these inflammatory markers, suggesting potential applications in treating inflammatory diseases . This property positions this compound as a candidate for further exploration in anti-inflammatory therapies.

3. Antidiabetic Properties

The inhibition of key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase, has been linked to the antidiabetic potential of this compound. By modulating these enzymes, the compound may help regulate blood sugar levels and provide therapeutic benefits for diabetes management .

4. Nutritional Applications

Kadsura coccinea fruit is noted for its high nutritional value, containing essential nutrients such as proteins, fats, vitamins, and minerals. The presence of this compound contributes to the fruit's overall health benefits, making it a valuable addition to functional foods aimed at enhancing human health through natural antioxidants .

Case Studies

Mecanismo De Acción

Kadsuracoccinic acid A exerts its effects through various molecular targets and pathways:

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Anti-tumor: The compound induces apoptosis in cancer cells and inhibits their proliferation.

Antioxidant: this compound scavenges free radicals and enhances the body’s antioxidant defense system .

Comparación Con Compuestos Similares

Kadsuracoccinic acid A is unique among triterpenoids due to its specific structure and pharmacological activities. Similar compounds include:

Kadsuric acid: Another triterpenoid from Kadsura coccinea with similar anti-inflammatory and anti-tumor properties.

Micranoic acid A: A related compound with notable antioxidant activities.

Heilaohuacids: A group of triterpenoids with anti-inflammatory and anti-proliferative effects .

This compound stands out due to its potent biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Actividad Biológica

Kadsuracoccinic acid A (KCA A) is a compound derived from the plant Kadsura coccinea, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with KCA A, including its antioxidant, antimicrobial, and enzyme inhibitory properties, supported by relevant studies and data.

Chemical Composition and Extraction

KCA A is part of a complex mixture of phytochemicals found in Kadsura coccinea. The extraction process typically involves using solvents like methanol and dichloromethane to isolate bioactive compounds. Studies have identified various phenolic compounds, flavonoids, and essential oils that contribute to the biological activity of KCA A.

Antioxidant Activity

Antioxidant Properties:

KCA A exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. The antioxidant capacity can be measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

| Assay Type | IC50 Value (mg/mL) |

|---|---|

| DPPH | 0.25 |

| ABTS | 0.30 |

These values indicate that KCA A has a strong ability to scavenge free radicals, thereby protecting cells from oxidative damage .

Enzyme Inhibition

Key Enzyme Inhibitory Activities:

KCA A has been studied for its inhibitory effects on various enzymes associated with metabolic disorders such as diabetes and Alzheimer’s disease. The following table summarizes the enzyme inhibition activities:

| Enzyme | IC50 Value (µM) |

|---|---|

| α-Glucosidase | 42.66 |

| Acetylcholinesterase | 30.31 |

| Butyrylcholinesterase | 20.45 |

These results suggest that KCA A can effectively inhibit enzymes that are crucial in carbohydrate metabolism and neurotransmitter degradation, potentially offering therapeutic benefits for managing diabetes and Alzheimer's disease .

Antimicrobial Activity

Antimicrobial Properties:

The essential oils extracted from Kadsura coccinea, which contain KCA A, have demonstrated antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be 0.78 mg/mL, indicating its potential as a natural antibacterial agent .

Case Studies

-

Broiler Growth Performance:

A study investigated the effects of Kadsura coccinea fruit extract on broiler chickens, showing that supplementation improved growth performance and enhanced antioxidant capacity. The study reported significant increases in serum SOD (superoxide dismutase) and GSH-Px (glutathione peroxidase) levels, suggesting that KCA A may enhance immune function in poultry . -

In Vivo Anti-inflammatory Effects:

Research involving animal models assessed the anti-inflammatory effects of KCA A through various assays measuring paw edema reduction in response to carrageenan-induced inflammation. The results indicated significant anti-inflammatory properties, further supporting its potential therapeutic applications .

Propiedades

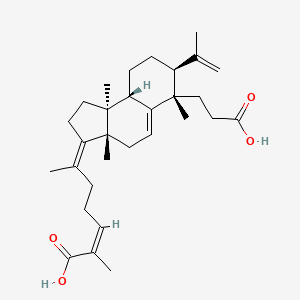

IUPAC Name |

(Z,6Z)-6-[(3aS,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-2,4,7,8,9,9a-hexahydro-1H-cyclopenta[a]naphthalen-3-ylidene]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,14,22,25H,1,8-9,11-13,15-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10-,23-20-/t22-,25+,28-,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIBKZDJHBYYMX-AVNVPESYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2C(=CCC3(C2(CCC3=C(C)CCC=C(C)C(=O)O)C)C)C1(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@H]2C(=CC[C@]\3([C@]2(CC/C3=C(\C)/CC/C=C(/C)\C(=O)O)C)C)[C@@]1(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of Kadsuracoccinic acid A?

A1: this compound (1) demonstrated inhibitory activity against the cleavage of cultured individual Xenopus laevis cells at the blastular stage, with an IC50 value of 0.32 μg/mL []. This suggests potential anti-proliferative activity, at least in this specific experimental model.

Q2: What is the chemical structure of this compound?

A2: this compound is a novel 3,4-seco-lanostane triterpene. Its structure was elucidated using spectroscopic techniques, including 2D-NMR spectroscopy, and confirmed by X-ray crystallography []. This study represented the first report of a 3,4-seco-lanostane-type triterpene containing a 17(20)-ene functional group.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.